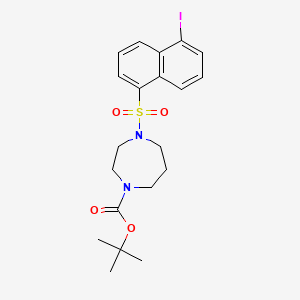

tert-Butyl 4-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Description

The compound tert-Butyl 4-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a tert-butyl carboxylate group at position 1 and a sulfonyl-linked 5-iodonaphthalene moiety at position 2. The 1,4-diazepane ring provides conformational flexibility, while the tert-butyl group acts as a protective moiety, enhancing stability during synthesis . The 5-iodonaphthalen-1-yl sulfonyl substituent introduces steric bulk and electronic effects due to iodine’s polarizability and heavy-atom characteristics, which may influence crystallographic behavior (e.g., X-ray diffraction) or biological interactions.

Properties

IUPAC Name |

tert-butyl 4-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25IN2O4S/c1-20(2,3)27-19(24)22-11-6-12-23(14-13-22)28(25,26)18-10-5-7-15-16(18)8-4-9-17(15)21/h4-5,7-10H,6,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZUYNVNWPWGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25IN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109711 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-[(5-iodo-1-naphthalenyl)sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-75-9 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-[(5-iodo-1-naphthalenyl)sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-[(5-iodo-1-naphthalenyl)sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Formula

The structural formula of this compound can be represented as follows:

Key Features

- Molecular Weight : 392.38 g/mol

- CAS Number : 1951444-75-9

- Purity : Typically greater than 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in signal transduction pathways.

- Enzyme Inhibition : The sulfonamide moiety in the structure suggests potential interactions with enzymes that utilize sulfonamides as substrates or inhibitors.

- Receptor Modulation : The presence of the diazepane ring may allow for binding to GABA receptors or other neurotransmitter systems, influencing neuronal signaling.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing similar structural motifs. For instance, the iodonaphthalene group is known for its ability to enhance the cytotoxicity of certain drugs by facilitating cellular uptake and inducing apoptosis in cancer cells .

Neuropharmacological Effects

Given its structural similarity to known anxiolytics and sedatives, this compound may exhibit neuropharmacological effects. Preliminary studies suggest that it could modulate GABAergic transmission, potentially offering therapeutic benefits in anxiety and related disorders.

Case Studies

Several case studies have documented the effects of this compound on various cell lines:

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profile of this compound against structurally similar compounds:

| Compound | Activity Profile |

|---|---|

| tert-butyl 4-(phenylsulfonyl)-1,4-diazepane | Moderate antitumor activity |

| tert-butyl 4-(methylsulfonyl)-1,4-diazepane | Weak neuroprotective effects |

| tert-butyl 4-(5-iodonaphthalen-1-sulfonyl)-1,4-diazepane | Strong anticancer and neuropharmacological effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

*Estimated based on molecular formula (C24H27IN2O4S).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.